3-Methylpyridine-4-carbaldehyde

Description

The exact mass of the compound 3-Methylpyridine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylpyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

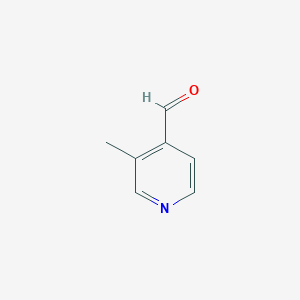

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-4-8-3-2-7(6)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOBFAGCSLMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363549 | |

| Record name | 3-Methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74663-96-0 | |

| Record name | 3-Methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylpyridine-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Aldehyde

3-Methylpyridine-4-carbaldehyde is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its structural motif, featuring a pyridine ring functionalized with both a methyl and an aldehyde group, offers multiple reactive sites for chemical modification. Pyridine scaffolds are of immense interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds, where they often improve water solubility and act as key pharmacophores.[1] This guide provides a comprehensive overview of 3-Methylpyridine-4-carbaldehyde, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in the field of drug discovery and development.

Chemical Identity and Core Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research. 3-Methylpyridine-4-carbaldehyde is identified by the CAS Number 74663-96-0.[2][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74663-96-0 | [2][3][4] |

| Molecular Formula | C₇H₇NO | [2][3] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | Pale-yellow liquid | [3] |

| Boiling Point | 230.2 °C at 760 mmHg | [4] |

| Density | 1.095 g/cm³ | [4] |

| Flash Point | 98.5 °C | [4] |

| Storage | 2-8°C, often under an inert atmosphere | [3][5] |

Synthesis and Purification

The synthesis of pyridine aldehydes often involves the oxidation of the corresponding methylpyridine (picoline). While specific, detailed protocols for 3-Methylpyridine-4-carbaldehyde are proprietary or embedded in broader patent literature, a general and analogous methodology can be described. The oxidation of a methyl group on the pyridine ring is a common and effective strategy.

Conceptual Synthesis Workflow: Oxidation of 3,4-Dimethylpyridine

A logical synthetic route involves the selective oxidation of the 4-methyl group of 3,4-dimethylpyridine. This selectivity is crucial and often represents the primary challenge in such syntheses.

Caption: Conceptual workflow for the synthesis of 3-Methylpyridine-4-carbaldehyde.

Step-by-Step Protocol (Illustrative)

This protocol is a generalized representation based on common organic chemistry principles for analogous transformations.

-

Reaction Setup: To a solution of 3,4-dimethylpyridine in a suitable solvent (e.g., dioxane or acetic acid), add the chosen oxidizing agent (e.g., selenium dioxide) portion-wise. The choice of oxidant is critical for achieving selectivity at the 4-position.

-

Reaction Conditions: Heat the mixture under reflux for several hours while monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The causality here is that elevated temperatures are required to activate the C-H bonds of the methyl group for oxidation.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove solid byproducts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The resulting residue is then purified, typically by flash column chromatography on silica gel, to isolate the pure 3-Methylpyridine-4-carbaldehyde.

Reactivity and Applications in Drug Development

The chemical behavior of 3-Methylpyridine-4-carbaldehyde is dominated by the reactivity of its aldehyde group. This functional group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in building more complex molecules.

Key Reactions:

-

Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced (e.g., with sodium borohydride) to form a new C-N bond. This is one of the most powerful and widely used methods for synthesizing substituted amines in drug discovery.

-

Condensation Reactions: It undergoes condensation with active methylene compounds, such as semicarbazides and thiosemicarbazides, to form semicarbazones and thiosemicarbazones.[6] These derivatives are themselves a class of compounds investigated for a wide range of biological activities, including as urease inhibitors and anticancer agents.[6][7]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde group into a carbon-carbon double bond, providing a route to various alkene-substituted pyridines.

Role as a Pharmaceutical Intermediate:

The pyridine nucleus is a privileged scaffold in medicinal chemistry.[1] 3-Methylpyridine-4-carbaldehyde serves as an intermediate in the synthesis of more complex drug candidates. For instance, derivatives of pyridine carboxaldehydes have been used to synthesize compounds with potential applications as muscarinic receptor agonists (for conditions like Alzheimer's disease) and as inhibitors of enzymes like thromboxane A2 synthetase.[8] The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening.

Analytical Characterization

Confirming the identity and purity of 3-Methylpyridine-4-carbaldehyde is essential. While a specific, verified spectrum for this exact isomer was not found in the search results, characterization would rely on standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), aromatic protons on the pyridine ring (δ 7-9 ppm), and a singlet for the methyl group protons (δ 2-3 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde functional group.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound, showing a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to its mass (121.14 g/mol ).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount. 3-Methylpyridine-4-carbaldehyde is classified as an irritant.[4]

GHS Hazard Information (General for Pyridine Aldehydes):

-

Pictograms: GHS07 (Exclamation Mark)[9]

-

Hazard Statements: May be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11]

-

Precautionary Statements:

-

Prevention: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear protective gloves, clothing, and eye/face protection.[5] Keep away from heat, sparks, and open flames.[5][11]

-

Response: IF IN EYES: Rinse cautiously with water for several minutes.[5] IF ON SKIN: Wash with plenty of soap and water.[5] IF INHALED: Remove person to fresh air.[5]

-

Storage: Store in a cool, well-ventilated place.[3][5] Keep container tightly closed. It is often recommended to store under an inert atmosphere.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

-

References

-

Shanghai Rlavie Technology Co., Ltd. (2024). CAS 74663-96-0 | 3-Methylpyridine-4-Carbaldehyde. Rlavie. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

-

Wang, Y., Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667–3671. Retrieved from [Link]

-

Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(1), 123. Retrieved from [Link]

-

Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4175. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 74663-96-0|3-Methylpyridine-4-Carbaldehyde [rlavie.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]

- 9. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. 4-Methylpyridine-3-carbaldehyde | C7H7NO | CID 12460470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 3-Methylpyridine-4-carbaldehyde: Molecular Structure, Properties, and Synthetic Considerations

Introduction

3-Methylpyridine-4-carbaldehyde is a substituted heterocyclic aldehyde that serves as a crucial building block in modern organic synthesis. Its structure, featuring a pyridine core functionalized with both a methyl and a formyl group, offers multiple reactive sites for chemical modification. This unique arrangement makes it a valuable intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The pyridine moiety itself is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profiles of drug candidates by improving properties such as solubility and bioavailability.[1][2]

This guide provides a comprehensive technical overview of 3-Methylpyridine-4-carbaldehyde for researchers, scientists, and drug development professionals. It details the molecule's fundamental structural and physicochemical properties, explores logical synthetic strategies with a field-proven experimental protocol, and discusses its applications in research and development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

3-Methylpyridine-4-carbaldehyde, systematically named 3-methylpyridine-4-carbaldehyde according to IUPAC nomenclature, consists of a pyridine ring substituted at the 3-position with a methyl group (-CH₃) and at the 4-position with a carbaldehyde group (-CHO).[3] The presence of the electron-withdrawing aldehyde group and the nitrogen heteroatom significantly influences the electron density of the aromatic ring, dictating its reactivity in subsequent chemical transformations.

Key identifiers for this compound include:

-

CAS Number: 74663-96-0[4]

-

Molecular Formula: C₇H₇NO[4]

-

Synonyms: 3-Methyl-4-pyridinecarboxaldehyde, 3-Methylisonicotinaldehyde[5][6]

The spatial arrangement of the substituents is critical for its role as a synthetic precursor, offering steric and electronic properties that can be leveraged for regioselective reactions.

Physicochemical Data Summary

The quantitative properties of 3-Methylpyridine-4-carbaldehyde are essential for its handling, reaction setup, and purification. These key data points are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 121.14 g/mol | [4] |

| Exact Mass | 121.05300 Da | [3] |

| Appearance | Pale-yellow liquid | [5] |

| Density | 1.095 g/cm³ | [3] |

| Boiling Point | 230.2 °C at 760 mmHg | [3] |

| Flash Point | 98.5 °C | [3] |

| Storage Conditions | 2-8°C, protect from air | [5] |

Synthesis and Mechanistic Insights

The synthesis of pyridine aldehydes can be approached through various routes, most commonly involving the oxidation of a corresponding methyl or alcohol precursor.[7][8] The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and tolerance of other functional groups.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-Methylpyridine-4-carbaldehyde identifies (3-methylpyridin-4-yl)methanol as a key precursor. This alcohol can be readily oxidized to the target aldehyde. This precursor itself can be derived from 3-methylpyridine, a commodity chemical, through functional group manipulation, such as lithiation followed by reaction with formaldehyde or via a multi-step sequence involving N-oxidation and rearrangement.[9] The oxidation of the alcohol is often the most direct and highest-yielding final step.

Caption: Retrosynthetic analysis of 3-Methylpyridine-4-carbaldehyde.

Exemplary Synthetic Protocol: Oxidation of (3-Methylpyridin-4-yl)methanol

The oxidation of a benzylic-type alcohol to an aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an exemplary choice for this transformation.

Causality Behind Experimental Choice:

-

Selectivity: MnO₂ is a highly selective oxidant for allylic and benzylic alcohols, leaving other potentially sensitive functional groups untouched. The pyridine ring's nitrogen is not oxidized under these conditions.

-

Heterogeneous System: As a solid reagent, MnO₂ simplifies the reaction workup. The excess reagent and the manganese dioxide byproduct can be easily removed by simple filtration, which is highly advantageous for scalability and purity.

-

Mild Conditions: The reaction typically proceeds at or slightly above room temperature, preserving the integrity of the product and minimizing side reactions.

Detailed Step-by-Step Protocol

Objective: To synthesize 3-Methylpyridine-4-carbaldehyde from (3-methylpyridin-4-yl)methanol.

Materials:

-

(3-Methylpyridin-4-yl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)

-

Dichloromethane (DCM), anhydrous (approx. 20 mL per gram of starting material)

-

Celite® or a similar filter aid

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-methylpyridin-4-yl)methanol and anhydrous dichloromethane. Stir until the starting material is fully dissolved.

-

Addition of Oxidant: Add activated MnO₂ to the solution in one portion. The reaction is typically exothermic; maintain the temperature at 25-30 °C. The mixture will appear as a black slurry.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 12-24 hours.

-

Workup - Filtration: Once the starting material is consumed, set up a filtration apparatus using a Büchner funnel with a pad of Celite® over the filter paper. Wet the Celite® pad with a small amount of DCM.

-

Product Isolation: Filter the reaction mixture through the Celite® pad to remove the solid MnO₂. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

-

Drying and Concentration: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.

Workflow Visualization

Caption: Experimental workflow for the synthesis of 3-Methylpyridine-4-carbaldehyde.

Key Applications in Research and Development

The strategic placement of the aldehyde and methyl groups on the pyridine scaffold makes 3-Methylpyridine-4-carbaldehyde a versatile intermediate in drug discovery and materials science.[1]

Role as a Synthetic Intermediate

Pyridine aldehydes are foundational reagents for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[10] The aldehyde group readily participates in:

-

Reductive Amination: To form substituted aminomethyl-pyridines.

-

Wittig and Horner-Wadsworth-Emmons reactions: To generate vinylpyridines.

-

Condensation Reactions: With active methylene compounds or amines to form Schiff bases, enamines, and other heterocyclic systems.

These transformations open pathways to a diverse range of complex molecules, making this compound a valuable asset in combinatorial chemistry and library synthesis for lead discovery programs.[11]

Potential in Medicinal Chemistry

The pyridine nucleus is a core component of numerous FDA-approved drugs.[12] Derivatives of substituted pyridine aldehydes have demonstrated significant biological activity. For instance, thiosemicarbazones derived from hydroxylated methylpyridine carboxaldehydes have been synthesized and evaluated as potential antitumor agents, showing promising activity in preclinical models.[13] This highlights the potential of 3-Methylpyridine-4-carbaldehyde as a starting point for developing novel therapeutics, particularly in oncology. The ability of the pyridine nitrogen to engage in hydrogen bonding can improve drug-receptor interactions and enhance the overall pharmacological profile.[12]

Conclusion

3-Methylpyridine-4-carbaldehyde is a high-value chemical intermediate with a well-defined molecular structure and a versatile reactivity profile. Its physicochemical properties are well-characterized, and its synthesis can be achieved through reliable and scalable oxidative methods. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing novel molecular entities with significant potential for biological activity and advanced applications. The logical and self-validating synthetic protocols, coupled with its proven utility as a molecular scaffold, establish 3-Methylpyridine-4-carbaldehyde as an indispensable tool in the modern chemist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. CAS 74663-96-0|3-Methylpyridine-4-Carbaldehyde [rlavie.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 9. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Methylpyridine-4-carbaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpyridine-4-carbaldehyde (CAS No. 74663-96-0).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Molecular Structure and Spectroscopic Overview

3-Methylpyridine-4-carbaldehyde is a substituted pyridine derivative with a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol .[1][2] The strategic placement of the methyl and aldehyde groups on the pyridine ring gives rise to a unique spectroscopic fingerprint, which is critical for its identification and quality control in synthetic applications.

Workflow for Spectroscopic Analysis

The structural confirmation of 3-Methylpyridine-4-carbaldehyde relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for unambiguous characterization.

Caption: Workflow for the synthesis, purification, and spectroscopic validation of 3-Methylpyridine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms in 3-Methylpyridine-4-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Methylpyridine-4-carbaldehyde, we expect to see distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons. The predicted chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - |

| H-2 (Pyridine) | 8.8 - 8.9 | Singlet (s) | - |

| H-6 (Pyridine) | 8.5 - 8.6 | Doublet (d) | ~5 |

| H-5 (Pyridine) | 7.4 - 7.5 | Doublet (d) | ~5 |

| -CH₃ (Methyl) | 2.5 - 2.7 | Singlet (s) | - |

Justification of Predictions: The aldehyde proton is expected to be highly deshielded due to the electronegativity of the oxygen atom, appearing far downfield. The protons on the pyridine ring (H-2, H-5, H-6) will have chemical shifts characteristic of aromatic systems, with variations due to the positions relative to the nitrogen and the substituents. For comparison, the aldehyde proton in 4-pyridinecarboxaldehyde appears around 10.11 ppm.[4] The pyridine protons in the same molecule are observed between 7.7 and 8.9 ppm.[4] The methyl group, being attached to the aromatic ring, will appear in the typical benzylic proton region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 193 |

| C-4 (Pyridine) | 140 - 143 |

| C-2 (Pyridine) | 152 - 155 |

| C-6 (Pyridine) | 150 - 153 |

| C-3 (Pyridine) | 135 - 138 |

| C-5 (Pyridine) | 123 - 126 |

| -CH₃ (Methyl) | 18 - 22 |

Justification of Predictions: The aldehydic carbonyl carbon is characteristically found at a very low field (downfield). The aromatic carbons of the pyridine ring are in the typical range of 120-160 ppm, with their exact shifts determined by their position relative to the nitrogen and the substituents. Data from 3-methylpyridine shows the methyl carbon at around 18 ppm and the ring carbons in the 123-149 ppm range.[5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified 3-Methylpyridine-4-carbaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence to obtain singlets for all carbon atoms.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2900 - 3000 | C-H Stretch | Aliphatic (-CH₃) |

| 2810 - 2830 & 2710 - 2730 | C-H Stretch | Aldehyde (Fermi doublets) |

| 1690 - 1715 | C=O Stretch | Aldehyde |

| 1550 - 1610 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |

| 1350 - 1390 | C-H Bend | Aliphatic (-CH₃) |

Justification of Predictions: The most characteristic peak will be the strong C=O stretch of the aldehyde group, typically found around 1700 cm⁻¹. The presence of the aldehyde is further confirmed by the two weaker C-H stretching bands (Fermi doublets) between 2700 and 2900 cm⁻¹. The aromatic C-H and C=C/C=N stretches are also expected in their usual regions. For comparison, the IR spectrum of 4-pyridinecarboxaldehyde shows a strong C=O stretch.[6]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the neat liquid sample of 3-Methylpyridine-4-carbaldehyde directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| 121 | Molecular Ion (M⁺) |

| 120 | [M-H]⁺ |

| 92 | [M-CHO]⁺ |

| 65 | Loss of HCN from the pyridine ring fragment |

Justification of Predictions: The molecular ion peak (M⁺) at m/z 121 will confirm the molecular weight of the compound.[1][2] A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable [M-H]⁺ acylium ion at m/z 120. Another significant fragmentation would be the loss of the formyl radical (CHO) to give a fragment at m/z 92. Subsequent fragmentation of the pyridine ring can lead to smaller fragments like m/z 65.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of 3-Methylpyridine-4-carbaldehyde in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the compound from any impurities.

-

-

MS Detection:

-

The compound eluting from the GC column enters the MS source.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The structural elucidation of 3-Methylpyridine-4-carbaldehyde is a process of convergent evidence from multiple spectroscopic techniques. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the characterization of this molecule. By following the outlined experimental protocols and understanding the principles behind the spectral features, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their scientific endeavors.

References

An In-Depth Technical Guide to 3-Methylpyridine-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylpyridine-4-carbaldehyde (CAS No. 74663-96-0), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document delves into its structural characteristics, spectroscopic data, reactivity profile, and established protocols for its synthesis and purification. Furthermore, it explores the pivotal role of this compound as a precursor in the development of novel therapeutic agents, offering insights for researchers and professionals in the field of drug discovery.

Introduction

3-Methylpyridine-4-carbaldehyde, a substituted pyridine derivative, is a compound of significant interest in the pharmaceutical and chemical industries. Its unique structural arrangement, featuring a pyridine ring functionalized with both a methyl and a formyl group, imparts a distinct reactivity profile that makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyridine moiety is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs.[1] The strategic placement of the methyl and aldehyde groups on this ring system allows for a wide range of chemical transformations, making it a valuable tool for constructing diverse compound libraries for drug discovery programs. This guide aims to provide a detailed technical resource for scientists working with or considering the use of 3-Methylpyridine-4-carbaldehyde.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. This section outlines the key physical and chemical characteristics of 3-Methylpyridine-4-carbaldehyde.

General Properties

3-Methylpyridine-4-carbaldehyde is typically a pale-yellow liquid under standard conditions.[2] Its core structure consists of a pyridine ring with a methyl group at the 3-position and a carbaldehyde (formyl) group at the 4-position.

Table 1: General and Physical Properties of 3-Methylpyridine-4-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 74663-96-0 | [2][3][4] |

| Molecular Formula | C₇H₇NO | [2][3][4] |

| Molecular Weight | 121.14 g/mol | [3][4] |

| Appearance | Pale-yellow liquid | [2] |

| Boiling Point | 230.2 °C at 760 mmHg | [3] |

| Density | 1.095 g/cm³ | [3] |

| Flash Point | 98.5 °C | [3] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 3,4-disubstituted pyridine ring. The aldehyde proton would appear as a singlet in the downfield region (typically δ 9-10 ppm). The methyl protons would also appear as a singlet, but in the upfield region (typically δ 2-3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would have a characteristic chemical shift in the downfield region (typically δ 190-200 ppm). The signals for the pyridine ring carbons would appear in the aromatic region, with their specific shifts influenced by the positions of the methyl and aldehyde substituents. The methyl carbon would appear at the most upfield position.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (121.14 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the pyridine ring.

Chemical Properties and Reactivity

The chemical reactivity of 3-Methylpyridine-4-carbaldehyde is primarily dictated by the aldehyde functional group and the nature of the substituted pyridine ring.

Aldehyde Group Reactivity

The formyl group is a versatile functional handle that participates in a wide array of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-methylpyridine-4-carboxylic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (3-methylpyridin-4-yl)methanol.

-

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and other addition products.

-

Condensation Reactions: It can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of various heterocyclic systems and pharmacologically active molecules.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) and other related olefination reagents.

Pyridine Ring Reactivity

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the substituents and can itself undergo certain reactions:

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.

-

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the aldehyde group, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. However, the existing substitution pattern on 3-methylpyridine-4-carbaldehyde will direct any further substitution.

Synthesis and Purification

Synthetic Strategies

A plausible synthetic route would involve the oxidation of the corresponding alcohol, (3-methylpyridin-4-yl)methanol. This precursor could potentially be synthesized from 3-methyl-4-cyanopyridine through reduction.

Another potential strategy is the direct formylation of 3-methylpyridine. However, controlling the regioselectivity of this reaction to favor the 4-position would be a significant challenge.

A more common industrial approach for the synthesis of pyridine aldehydes involves the oxidation of the corresponding methylpyridines (picolines). For instance, the synthesis of 3-pyridinecarboxaldehyde can be achieved by the oxidation of 3-methylpyridine.[5] A similar approach could be investigated for the synthesis of 3-methylpyridine-4-carbaldehyde from 3,4-lutidine (3,4-dimethylpyridine).

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 3-Methylpyridine-4-carbaldehyde.

Purification

Purification of 3-Methylpyridine-4-carbaldehyde would typically involve standard laboratory techniques such as:

-

Distillation: Given its liquid state and relatively high boiling point, vacuum distillation would be a suitable method for purification.

-

Chromatography: Column chromatography using silica gel or alumina as the stationary phase could be employed for the separation of the desired product from starting materials and byproducts. The choice of eluent would depend on the polarity of the impurities.

Experimental Protocol: General Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.

-

Sample Loading: Dissolve the crude 3-Methylpyridine-4-carbaldehyde in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient should be chosen based on preliminary thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 3-Methylpyridine-4-carbaldehyde.

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone in medicinal chemistry, and functionalized pyridines like 3-Methylpyridine-4-carbaldehyde serve as crucial building blocks for the synthesis of a wide range of biologically active compounds.[1] The aldehyde group provides a convenient handle for introducing diverse functionalities and constructing more complex molecular frameworks.

Logical Relationship of 3-Methylpyridine-4-carbaldehyde in Drug Discovery:

References

Reactivity of the aldehyde group in 3-Methylpyridine-4-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Methylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylpyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1][2] Its reactivity is governed by a delicate interplay of electronic effects originating from the pyridine ring, the nitrogen heteroatom, and the methyl substituent. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][4] This guide provides a comprehensive analysis of the aldehyde group's reactivity, detailing its participation in key synthetic transformations including nucleophilic additions, oxidations, reductions, and condensation reactions. By elucidating the mechanistic principles and providing field-proven experimental protocols, this document serves as a critical resource for professionals leveraging this versatile building block in drug discovery and development.

Introduction: The Strategic Importance of a Heterocyclic Aldehyde

Pyridine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve solubility, and serve as bioisosteres for benzene rings.[2][5] 3-Methylpyridine-4-carbaldehyde (also known as 3-methyl-4-formylpyridine) emerges as a particularly valuable synthon. The aldehyde functional group serves as a versatile handle for molecular elaboration, enabling the construction of complex architectures through reliable and well-understood chemical transformations. This guide dissects the core chemical principles that dictate the reactivity of this aldehyde, providing both a theoretical foundation and practical methodologies for its synthetic application.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde in 3-Methylpyridine-4-carbaldehyde is not considered in isolation but is a direct consequence of its molecular environment. Three primary factors are at play:

-

The Pyridine Ring (Inductive and Mesomeric Effects): The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring.[3][4] This effect is propagated to the C4 position, pulling electron density away from the aldehyde group. Consequently, the carbonyl carbon becomes significantly more electron-deficient (more electrophilic) than in its carbocyclic analogue, p-tolualdehyde. This heightened electrophilicity is the primary driver for its enhanced reactivity towards nucleophiles.

-

The Nitrogen Heteroatom (Basicity and Coordination): The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and imparts basic character.[3] This basicity can influence reactions, particularly those employing acid catalysts or organometallic reagents. In acidic media, the nitrogen is readily protonated, forming a pyridinium salt. This positively charged species dramatically increases the electron-withdrawing nature of the ring, further activating the aldehyde group towards nucleophilic attack.

-

The C3-Methyl Group (Hyperconjugation): The methyl group at the C3 position is a weak electron-donating group (+I effect). It slightly counteracts the electron-withdrawing effect of the pyridine ring. However, its influence is modest compared to the powerful effect of the nitrogen heteroatom, and the net electronic character at the C4-aldehyde remains strongly electrophilic.

Caption: Electronic landscape and primary reactive sites of the molecule.

Key Classes of Reactions at the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in 3-Methylpyridine-4-carbaldehyde makes it a prime substrate for a variety of transformations.

Nucleophilic Addition

This is the quintessential reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.

Caption: A simplified workflow for nucleophilic addition to an aldehyde.

Hard nucleophiles, such as those in Grignard reagents or organolithium compounds, readily add to the aldehyde.[6] However, care must be taken as these strong bases can also interact with the pyridine ring. A notable and highly controlled version of this reaction involves the deaminative addition of alkylpyridinium salts, which proceeds via a radical-polar crossover mechanism and tolerates numerous functional groups.[7]

Reduction to 3-Methyl-4-(hydroxymethyl)pyridine

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, providing a key intermediate for further functionalization.

-

Causality Behind Reagent Choice: Standard reducing agents like sodium borohydride (NaBH₄) are highly effective and chemoselective for this transformation. NaBH₄ is a mild hydride donor, which readily reduces aldehydes and ketones without affecting more robust functional groups.[8] Its operational simplicity and safety profile make it the preferred reagent in many laboratory settings. Lithium aluminum hydride (LiAlH₄) can also be used but is much more reactive and requires stricter anhydrous conditions.

| Reagent | Solvent | Temperature | Typical Yield | Reference |

| Sodium Borohydride | Methanol/Ethanol | 0 °C to Room Temp | >90% | General Knowledge |

| Lithium Aluminum Hydride | THF/Ether | 0 °C | >90% | General Knowledge |

Protocol 1: Reduction of 3-Methylpyridine-4-carbaldehyde with Sodium Borohydride

-

Dissolution: Dissolve 3-Methylpyridine-4-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄ and dissolve the borate salts.

-

Work-up: Adjust the pH to ~8-9 with a saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, 3-methyl-4-(hydroxymethyl)pyridine, typically as a solid or oil that requires minimal further purification.

Oxidation to 3-Methylpyridine-4-carboxylic Acid

Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a valuable building block for amides and esters.

-

Causality Behind Reagent Choice: The choice of oxidant is critical to avoid side reactions, such as oxidation of the pyridine nitrogen to an N-oxide.[3] While strong oxidants like potassium permanganate (KMnO₄) can be used, milder conditions are often preferred. A common laboratory method involves the use of silver oxide (Tollens' reagent) or buffered potassium permanganate. For industrial-scale synthesis, catalytic vapor-phase oxidation over metal oxide catalysts (e.g., V-Mo-O) is an efficient method.[9] Another approach involves oxidation with halogens under actinic radiation.[10]

| Method | Oxidant/Catalyst | Conditions | Key Feature | Reference |

| Tollens' Reagent | Ag₂O in NH₄OH | Aqueous, Room Temp | Mild, chemoselective | General |

| Buffered Permanganate | KMnO₄ | Aqueous, buffered pH | Prevents N-oxide formation | [11] |

| Catalytic Air Oxidation | V-Mo-O | Vapor phase, high temp. | Industrially scalable | [9] |

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[12][13] The electron-deficient nature of 3-Methylpyridine-4-carbaldehyde makes it an excellent substrate for this reaction, often proceeding to high yields even under mild, catalyst-free conditions in aqueous ethanol.[14]

-

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[13]

Caption: Key mechanistic stages of the Knoevenagel condensation.

Protocol 2: Catalyst-Free Knoevenagel Condensation [14]

-

Preparation: In a flask, dissolve 3-Methylpyridine-4-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of water and ethanol.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid, with the product precipitating out of solution.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum. The product, 2-(3-methylpyridin-4-ylmethylene)malononitrile, is usually obtained in high purity and yield (>90%).

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes with high regioselectivity.[15][16] The reaction involves a phosphonium ylide (Wittig reagent), which reacts with the aldehyde to form a C=C double bond.

-

Mechanistic Insight: The reaction is believed to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[17] This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[16] The stereochemical outcome (E/Z selectivity) depends on the stability of the ylide used.[18]

Caption: The mechanistic pathway of the Wittig olefination reaction.

Protocol 3: Wittig Olefination with Methyltriphenylphosphonium Bromide

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C.

-

Deprotonation: Add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Stir for 30 minutes at 0 °C.

-

Aldehyde Addition: Add a solution of 3-Methylpyridine-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Work-up: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the target alkene, 4-vinyl-3-methylpyridine.

Conclusion

The aldehyde group in 3-Methylpyridine-4-carbaldehyde is a highly reactive and synthetically versatile functional group. Its reactivity is significantly enhanced by the electron-withdrawing nature of the pyridine ring, making it an excellent substrate for a wide range of transformations crucial to the synthesis of complex molecules. A thorough understanding of the electronic effects at play allows researchers to rationally design synthetic routes and select appropriate reagents to achieve desired outcomes in oxidation, reduction, and carbon-carbon bond-forming reactions. This knowledge is paramount for professionals in drug development who rely on such building blocks to construct novel therapeutic agents.

References

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 7. Deaminative Addition of Alkylpyridinium Salt to Aldehyde [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. Wittig Reaction [organic-chemistry.org]

Foreword: From Molecular Structure to Therapeutic Function

An In-Depth Technical Guide to the Thermochemical Landscape of 3-Methylpyridine-4-carbaldehyde

In the intricate world of drug discovery and development, a molecule's therapeutic potential is governed by a complex interplay of its structural, electronic, and energetic properties. While structure-activity relationships (SAR) have long been the cornerstone of medicinal chemistry, a deeper understanding of a compound's thermodynamic profile is increasingly recognized as critical for accelerating the journey from a promising hit to a viable drug candidate.[1][2] Thermochemical data—such as enthalpy of formation, heat capacity, and entropy—provide a fundamental energetic baseline that informs everything from reaction safety and synthesis scalability to the nuanced forces driving target-ligand binding.[3]

3-Methylpyridine-4-carbaldehyde is a heterocyclic compound of significant interest, representing a structural motif found in various biologically active molecules. However, a thorough review of the public literature reveals a conspicuous gap: a lack of comprehensive, experimentally-derived thermochemical data for this specific molecule. This guide, therefore, is designed not as a static repository of known values, but as a strategic whitepaper for the research scientist. It outlines the rationale, methodologies, and practical workflows required to bridge this data gap, thereby enabling more informed and efficient drug development programs.

The Significance of Thermochemical Data in a Pharmaceutical Context

A molecule's thermodynamic properties are not merely academic curiosities; they are critical parameters that have profound, real-world implications in pharmaceutical development:

-

Process Safety and Scale-Up: The enthalpy of formation is directly related to the energy stored within a molecule's chemical bonds. This value is paramount for conducting hazard assessments of chemical reactions, ensuring that synthetic scale-up operations can be managed safely without the risk of thermal runaway.

-

Polymorph and Salt Form Screening: The relative stability of different solid-state forms (polymorphs, solvates, salts) is dictated by their lattice energies and enthalpies of formation. Differential Scanning Calorimetry (DSC), a key technique in this field, measures the heat flow associated with phase transitions, guiding the selection of the most stable and bioavailable form of an active pharmaceutical ingredient (API).[4][5]

-

Understanding Target-Ligand Binding: While Isothermal Titration Calorimetry (ITC) directly measures the enthalpy (ΔH) and entropy (ΔS) of a binding event, this interaction is part of a larger thermodynamic cycle.[3][6] Knowing the intrinsic energetics of the ligand itself provides a more complete picture, helping to deconstruct the binding signature and guide strategies for enthalpic optimization—a proven approach for improving ligand efficiency and avoiding the "molecular obesity" that can plague lead optimization.[1]

Given the absence of published data for 3-Methylpyridine-4-carbaldehyde, this guide presents a dual-pronged approach for its determination: high-accuracy computational prediction and gold-standard experimental validation.

In Silico Determination: The Gaussian-4 (G4) Protocol

For molecules where experimental data is unavailable, high-level quantum chemical calculations provide a robust and reliable starting point. The Gaussian-4 (G4) theory is a composite method renowned for its high accuracy in predicting thermochemical properties of organic molecules, typically achieving an average absolute deviation of less than 1 kcal/mol from experimental values.[7][8]

Causality Behind the G4 Protocol

The G4 method is not a single calculation but a multi-step recipe designed to approximate a "perfect" calculation by systematically correcting for errors inherent in more computationally feasible methods.[9]

-

Geometry Optimization (B3LYP/6-31G(2df,p)): The process begins by finding the lowest-energy 3D structure of the molecule. The B3LYP functional is chosen for its proven balance of computational efficiency and accuracy in determining molecular geometries for a wide range of organic compounds.[7][8]

-

Zero-Point Vibrational Energy (ZPVE): Molecules are not static; they vibrate even at absolute zero. A frequency calculation at the same level provides the ZPVE, a crucial quantum mechanical correction to the total energy.

-

High-Level Energy Corrections (CCSD(T)): The core of G4's accuracy comes from single-point energy calculations at a very high level of theory (Coupled Cluster with Singles, Doubles, and perturbative Triples, or CCSD(T)) and with large basis sets.[7][9] This step accurately captures electron correlation effects, which are critical for correct energy determination.

-

Extrapolation to Basis Set Limit: The protocol includes an extrapolation of the Hartree-Fock energy to the complete basis set limit, further minimizing errors associated with the mathematical description of the electron orbitals.[7][8]

Step-by-Step Computational Workflow for G4 Theory

-

Input Structure Generation: Construct the 3D model of 3-Methylpyridine-4-carbaldehyde using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation using the B3LYP density functional with the 6-31G(2df,p) basis set.

-

Verify that the optimization has converged to a true minimum by confirming the absence of imaginary frequencies.

-

Extract the Zero-Point Energy (ZPE) from this calculation.

-

-

Sequence of Single-Point Energy Calculations: Execute a series of high-level single-point energy calculations on the optimized geometry, as prescribed by the G4 theory protocol.[9] This includes calculations at the CCSD(T)/6-31G(d), MP4, and MP2 levels with various basis sets.

-

Energy Combination and HLC:

-

Combine the energies from all steps according to the specific G4 summation formula.

-

Apply the empirically derived Higher-Level Correction (HLC) to account for remaining systematic deficiencies.[8]

-

-

Enthalpy of Formation Calculation: The final G4 total energy (E0) is used to calculate the standard enthalpy of formation at 298K (ΔfH°₂₉₈) by applying the atomization method, which requires subtracting the calculated energies of the constituent atoms (C, H, N, O) and adding their experimental enthalpies of formation.

Caption: Schematic of a Knudsen effusion apparatus for vapor pressure measurement.

Experimental Protocol:

-

Sample Loading: A small, accurately weighed amount of 3-Methylpyridine-4-carbaldehyde is placed in the Knudsen cell. The orifice plate of known diameter is secured.

-

System Evacuation: The cell is placed in the apparatus, and the system is evacuated to high vacuum (e.g., 10⁻⁷ Torr) to ensure molecular flow conditions. [10]3. Isothermal Measurement: The cell is heated to a stable, desired temperature. The rate of mass loss is measured using a highly sensitive microbalance or by detecting the effusing vapor with a mass spectrometer. [11][12]4. Temperature Ramp: Steps 2 and 3 are repeated at several different temperatures to generate a dataset of vapor pressures as a function of temperature.

-

Data Analysis: The natural logarithm of the calculated vapor pressures is plotted against the inverse of the absolute temperature (1/T). A linear regression is performed, and the enthalpy of sublimation is calculated from the slope of the line.

Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [5][13]This provides data on heat capacity (Cp) and allows for the detection of phase transitions like melting.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 3-Methylpyridine-4-carbaldehyde is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC cell. They are subjected to a precise linear temperature ramp (e.g., 10°C/min) over the desired range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing its heat flow curve to that of a known standard (e.g., sapphire) run under identical conditions.

Summary of Thermochemical Parameters

The following table summarizes the key thermochemical data that would be obtained through the combined computational and experimental workflows described.

| Parameter | Symbol | Method of Determination | Significance in Drug Development |

| Enthalpy of Formation (gas) | ΔfH°(g) | G4 Theory / Bomb Calorimetry | Fundamental molecular stability, process safety assessment. |

| Standard Entropy | S° | G4 Theory (statistical mechanics) | Contributes to Gibbs free energy of binding and reaction equilibria. |

| Heat Capacity | Cₚ | G4 Theory / DSC | Describes how a substance's temperature changes as it absorbs heat. |

| Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion | Measure of intermolecular forces, volatility, and crystal lattice energy. |

| Melting Point | Tₘ | DSC | Key physical property, indicator of purity and solid-form stability. |

Conclusion: Building a Foundation of Energetic Insight

Caption: How thermochemical data informs key decisions in drug development.

References

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

-

Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(17), 5170–5175. [Link]

-

Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [Link]

-

American Institute of Physics. (2007). Gaussian-4 theory. The Journal of Chemical Physics. [Link]

-

Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse, LMU München. [Link]

-

Wikipedia. (2024). Knudsen cell. [Link]

-

AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

-

Myer, G. R. (2002). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data, 47(5), 1087–1092. [Link]

-

PubMed. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. Journal of Physical Chemistry A. [Link]

-

The Electrochemical Society. (n.d.). Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. Interface. [Link]

-

Chodera, J. D., & Mobley, D. L. (2011). Thermodynamic Studies for Drug Design and Screening. PMC - NIH. [Link]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330–336. [Link]

-

TA Instruments. (2025). Measuring Thermodynamic Parameters In The Drug Development Process. Webinar. [Link]

-

European Pharmaceutical Review. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. [Link]

-

Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2004). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Journal of the Brazilian Chemical Society, 15(4), 503-513. [Link]

-

McCullough, J. P., et al. (1957). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment. OSTI.GOV. [Link]

-

Chemistry For Everyone. (2023). How Does Calorimetry Accelerate Drug Development?. YouTube. [Link]

-

Drug Discovery World. (2011). Thermodynamics and kinetics driving quality in drug discovery. [Link]

-

Student Academic Success. (n.d.). Using calorimeters for accurate heat measurement. [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

-

Solubility of Things. (n.d.). Calorimetry techniques and calculations. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). [Link]

-

Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2019). Experiment 7: Calorimetry. [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. [Link]

-

Rlavie. (n.d.). CAS 74663-96-0 | 3-Methylpyridine-4-Carbaldehyde. [Link]

-

PubChem. (n.d.). 4-Methylpyridine-3-carbaldehyde. [Link]

-

Material Science Research India. (2010). Computational Study of 3-Pyridine Carboxaldehyde. [Link]

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Thermodynamic Parameters In The Drug Development Process [pharmaceuticalonline.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 10. azom.com [azom.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. electrochem.org [electrochem.org]

- 13. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 3-Methylpyridine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Unveiling a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2][3] Among the vast family of pyridine derivatives, 3-Methylpyridine-4-carbaldehyde emerges as a highly valuable and versatile building block. Its unique substitution pattern, featuring a reactive aldehyde function adjacent to a methyl group on the pyridine ring, offers a rich chemical handle for the construction of complex molecular frameworks. This guide provides an in-depth exploration of 3-Methylpyridine-4-carbaldehyde, from its synthesis and physicochemical properties to its critical role as a starting material in the development of novel pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of this intermediate is paramount for harnessing its full synthetic potential.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis.

| Property | Value |

| CAS Number | 74663-96-0 |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| Appearance | Pale-yellow liquid |

| Boiling Point | 230.2°C at 760 mmHg |

| Density | 1.095 g/cm³ |

| Flash Point | 98.5°C |

| InChI Key | JFFOBFAGCSLMSV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1)C=O |

Historical Context and Discovery

While a definitive historical account of the first synthesis of 3-Methylpyridine-4-carbaldehyde is not prominently documented in readily accessible literature, its discovery is intrinsically linked to the broader exploration of pyridine chemistry. The first synthesis of the parent pyridine ring was achieved by William Ramsay in 1876.[7] The subsequent functionalization of the pyridine core has been a continuous area of research, driven by the quest for novel compounds with diverse applications. The development of selective oxidation and formylation techniques in the 20th century paved the way for the synthesis of a wide array of pyridine aldehydes, including 3-Methylpyridine-4-carbaldehyde.

Core Synthetic Methodologies

The synthesis of 3-Methylpyridine-4-carbaldehyde primarily relies on two strategic approaches: the selective oxidation of a dimethylpyridine precursor and the formylation of a methylpyridine.

Selective Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine)

The most direct and industrially scalable route to 3-Methylpyridine-4-carbaldehyde is the selective oxidation of the methyl group at the 4-position of 3,4-dimethylpyridine (also known as 3,4-lutidine).[8][9] The key to this transformation lies in the use of a selective oxidizing agent that preferentially attacks one methyl group over the other.

Causality Behind Experimental Choices:

The choice of oxidizing agent is critical for achieving high selectivity. Stronger, less selective oxidizing agents could lead to the oxidation of both methyl groups or over-oxidation to the carboxylic acid. Mild oxidizing agents like manganese dioxide (MnO₂) are often employed for the selective oxidation of benzylic and allylic alcohols and can be adapted for the oxidation of activated methyl groups on a heterocyclic ring. The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the desired aldehyde while minimizing the formation of byproducts.

Experimental Protocol: Selective Oxidation of 3,4-Dimethylpyridine

-

Materials:

-

3,4-Dimethylpyridine (3,4-Lutidine)

-

Activated Manganese Dioxide (MnO₂)

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

-

Procedure:

-

To a stirred solution of 3,4-dimethylpyridine in a suitable inert solvent, add an excess of activated manganese dioxide.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solid manganese dioxide is removed by filtration through a pad of celite.

-

The filtrate is collected and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-Methylpyridine-4-carbaldehyde can be purified by vacuum distillation or column chromatography on silica gel.

-

Workflow Diagram: Oxidation of 3,4-Dimethylpyridine

Caption: Synthetic workflow for the oxidation of 3,4-dimethylpyridine.

Vilsmeier-Haack Formylation of 3-Methylpyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][10][11] While 3-methylpyridine is not highly activated, this reaction can be a viable, albeit potentially lower-yielding, route. The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, which acts as the electrophile.[4]

Mechanism of the Vilsmeier-Haack Reaction

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylpyridine

-

Materials:

-

3-Methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Sodium acetate or Sodium hydroxide solution (for work-up)

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for a short period to ensure the formation of the Vilsmeier reagent.

-

Add 3-methylpyridine to the reaction mixture and heat the mixture. The reaction progress can be monitored by TLC.

-

After the reaction is complete, pour the mixture onto crushed ice and neutralize it with a solution of sodium acetate or sodium hydroxide.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the crude product.

-

Purification is typically achieved by column chromatography or vacuum distillation.

-

Application in Drug Development: A Key Intermediate for Novel Therapeutics

The strategic placement of the methyl and aldehyde groups makes 3-Methylpyridine-4-carbaldehyde a valuable synthon in the construction of complex, biologically active molecules. While its application may not be as widespread as some other pyridine derivatives, it has been identified as a crucial intermediate in the synthesis of novel therapeutic agents.